molecular formula C13H16N2O2S B1344436 2-[(5-Tert-butyl-1,3-benzoxazol-2-yl)thio]acetamide CAS No. 1048917-53-8

2-[(5-Tert-butyl-1,3-benzoxazol-2-yl)thio]acetamide

Cat. No. B1344436
M. Wt: 264.35 g/mol
InChI Key: MOUCFWRHGHHKAO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies. For instance, the synthesis of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides includes the use of 1H NMR, 13C NMR, and elemental analysis to characterize the structures of the synthesized compounds . Another method reported is the five-component condensation reaction used to synthesize 2-aryl-2-(2,3,4,5-tetrahydro-2,4-dioxo-1H-1,5-benzodiazepin-3-yl)acetamides, which involves benzene-1,2-diamine, Meldrum's acid, aldehydes, isocyanides, and water in dichloromethane at room temperature .

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using techniques such as single-crystal X-ray diffraction, which provides information about the crystal system, space group, and cell dimensions, as well as the dihedral angles between rings in the molecule . NMR spectroscopy is another crucial tool for determining the structure of these molecules, providing insights into the electronic environment of the atoms within the compound .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups present in the molecule. For example, the presence of a chloromethyl group in N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide makes it a precursor for the preparation of a series of 3,5-disubstituted benzoxazoles, indicating that it can undergo further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure. The presence of tert-butyl groups can increase the steric bulk, potentially affecting the solubility and reactivity of the molecule. The crystal structure analysis can reveal the presence of intra- and intermolecular hydrogen bonds and C–H···π interactions, which can stabilize the crystal structure and influence the compound's melting point and solubility .

Scientific Research Applications

Synthesis and Computational Studies

  • A study on the synthesis of benzoxazole derivatives, including compounds similar to 2-[(5-Tert-butyl-1,3-benzoxazol-2-yl)thio]acetamide, explored their molecular structures and vibrational frequencies. The research also delved into the analysis of molecular electrostatic potential (MEP) and hyperpolarizability, indicating potential applications in nonlinear optics (NLO) and charge transfer studies (Bhagyasree et al., 2013).

Antimicrobial Properties

  • Benzoxazole compounds, related to 2-[(5-Tert-butyl-1,3-benzoxazol-2-yl)thio]acetamide, have demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as against yeasts (Temiz‐Arpacı et al., 2005).

Antitumor Activity

  • Studies on derivatives of benzoxazole have shown potent antiproliferative activity against human cervical and lung cancer cell lines. This suggests potential applications in cancer research and therapy (Wu et al., 2017).

Antioxidant Properties

  • Certain benzimidazole derivatives, structurally related to benzoxazole compounds, were investigated as antioxidants for base oil, indicating potential applications in industrial chemistry and materials science (Basta et al., 2017).

Fluorophore Applications

  • The fluorophore 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene, closely related to the compound , was investigated for its photophysical properties. This indicates potential applications in sensor technology and as a universal fluorophore for both polymeric and solution studies (Fourati et al., 2011).

Photophysical and Electrochemical Investigations

  • A study on the compound 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]-1,3-benzoxazole, structurally similar to 2-[(5-Tert-butyl-1,3-benzoxazol-2-yl)thio]acetamide, highlights its photophysical and electrochemical properties, suggesting its use in optoelectronic applications (Li et al., 2008).

properties

IUPAC Name

2-[(5-tert-butyl-1,3-benzoxazol-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-13(2,3)8-4-5-10-9(6-8)15-12(17-10)18-7-11(14)16/h4-6H,7H2,1-3H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUCFWRHGHHKAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(=N2)SCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Tert-butyl-1,3-benzoxazol-2-yl)thio]acetamide

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